2-Acetoxipropanoato de metilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Methyl 2-acetoxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in studies involving ester hydrolysis and enzyme kinetics.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized as a flavoring agent and in the production of fragrances.

Mecanismo De Acción

Target of Action

Methyl 2-acetoxypropanoate is primarily used as a flavoring agent and an intermediate in organic synthesis . It is used in the production of perfumes, flavors, and other chemicals . The primary targets of this compound are therefore the olfactory receptors that detect its fruity aroma, and the chemical reactions in which it participates as an intermediate.

Biochemical Pathways

The exact biochemical pathways affected by Methyl 2-acetoxypropanoate depend on the specific reactions in which it is used as an intermediate. In general, it can participate in esterification, acetylation, and other types of organic reactions. The downstream effects of these reactions include the synthesis of various other chemical compounds .

Pharmacokinetics

Its water solubility is 81.2g/L at 25 ºC , which suggests it could be readily absorbed and distributed in the body.

Result of Action

The primary result of the action of Methyl 2-acetoxypropanoate is the perception of a fruity smell when it is used as a flavoring agent. When used as an intermediate in organic synthesis, the result of its action is the production of various other chemical compounds .

Action Environment

The action, efficacy, and stability of Methyl 2-acetoxypropanoate can be influenced by various environmental factors. For example, its flammability and explosive risk when in contact with air oxygen suggest that it should be handled and stored away from fire sources and oxidants . Its stability and reactivity can also be affected by factors such as temperature, pH, and the presence of other chemicals in its environment.

Análisis Bioquímico

Biochemical Properties

Methyl 2-acetoxypropanoate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s metabolism and its subsequent effects on cellular functions. The nature of these interactions involves the cleavage of the ester bond, resulting in the formation of 2-acetoxypropanoic acid and methanol .

Cellular Effects

Methyl 2-acetoxypropanoate influences various types of cells and cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in signal transduction. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. The compound also impacts cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of methyl 2-acetoxypropanoate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain esterases, leading to an accumulation of ester substrates. Conversely, it can activate other enzymes, enhancing the hydrolysis of ester bonds. These interactions result in changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-acetoxypropanoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can vary, with potential alterations in cell viability, proliferation, and differentiation observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of methyl 2-acetoxypropanoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular functions. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

Methyl 2-acetoxypropanoate is involved in various metabolic pathways, including those related to ester metabolism and energy production. It interacts with enzymes such as esterases and lipases, which catalyze its hydrolysis into 2-acetoxypropanoic acid and methanol. These metabolites can further participate in metabolic flux, influencing the levels of other metabolites and the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, methyl 2-acetoxypropanoate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transport mechanisms .

Subcellular Localization

Methyl 2-acetoxypropanoate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its role in cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-acetoxypropanoate can be synthesized through the esterification of 2-hydroxypropanoic acid (lactic acid) with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, methyl 2-acetoxypropanoate is produced by reacting lactic acid with acetic anhydride in large-scale reactors. The reaction mixture is then purified through distillation to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-acetoxypropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form lactic acid and acetic acid.

Transesterification: It can react with other alcohols to form different esters.

Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Hydrolysis: Lactic acid and acetic acid.

Transesterification: Different esters depending on the alcohol used.

Reduction: Corresponding alcohol.

Comparación Con Compuestos Similares

Similar Compounds

Methyl lactate: Similar structure but lacks the acetoxy group.

Ethyl 2-acetoxypropanoate: Similar structure but with an ethyl group instead of a methyl group.

Propanoic acid, 2-(acetyloxy)-, ethyl ester: Similar ester but with an ethyl group.

Uniqueness

Methyl 2-acetoxypropanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its acetoxy group makes it more reactive in hydrolysis and transesterification reactions compared to similar compounds .

Propiedades

IUPAC Name |

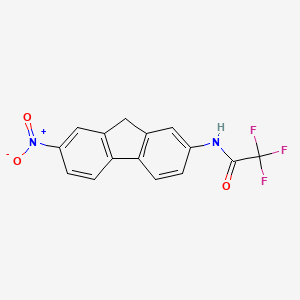

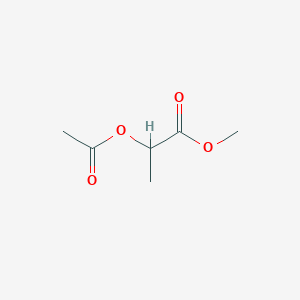

methyl 2-acetyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFFGYLLUHQSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277951 | |

| Record name | methyl 2-acetoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-75-9 | |

| Record name | Propanoic acid, 2-(acetyloxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 5219 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-acetoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.